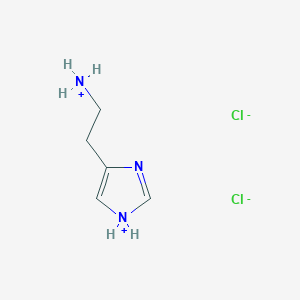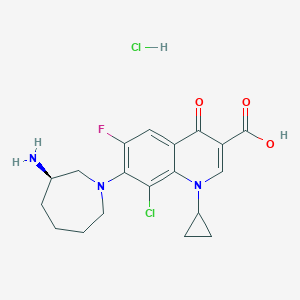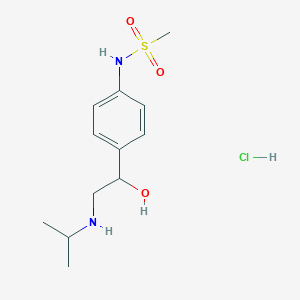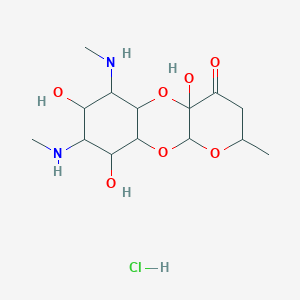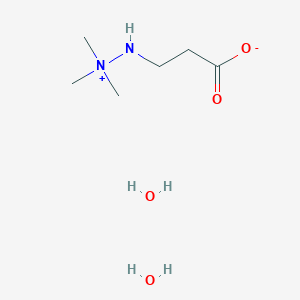
塩酸クロルプレナリン
概要
説明
クロルプレナリン塩酸塩は、化学式 C11H17Cl2NO を持つ有機化合物です。 これは、主に気管支喘息、喘息型気管支炎、慢性気管支炎、および肺気腫の治療に使用される β2-アドレナリン受容体作動薬 です 。 この化合物は、気管支平滑筋を弛緩させる能力で知られており、これにより肺機能が改善され、呼吸器疾患の症状が軽減されます .
製法
合成経路と反応条件
クロルプレナリン塩酸塩の合成には、2-クロロベンジルクロリド と イソプロピルアミン の反応により 2-クロロベンジルイソプロピルアミン を生成することが含まれます。この中間体を次に 水素化ホウ素ナトリウム を使用して還元 し、クロルプレナリンを得ます。 最後のステップでは、クロルプレナリンを 塩酸 と反応させて 塩酸塩 を形成します .
工業生産方法
クロルプレナリン塩酸塩の工業生産では、通常、同じ合成経路が採用されますが、より大規模に行われます。このプロセスには、最終製品の高収率と純度を確保するために、温度、圧力、pH などの反応条件を厳密に制御することが含まれます。 高速液体クロマトグラフィー (HPLC) などの高度な技術は、精製と品質管理に使用されます .
化学反応解析
反応の種類
クロルプレナリン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: クロルプレナリンは、特定の条件下で酸化されて分解生成物を形成する可能性があります。
還元: クロルプレナリン塩酸塩の還元により、使用する試薬に応じて、さまざまな中間体が得られます。
一般的な試薬と条件
酸化: または などの強力な酸化剤。
還元: または 。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな 分解生成物 と 中間体 が含まれ、これらの生成物は、さらに処理したり、さまざまな用途に合わせて分析したりできます .
科学研究への応用
クロルプレナリン塩酸塩は、科学研究で幅広い用途があります。
化学: さまざまな有機合成反応における試薬として使用されます。
生物学: および関連する経路への影響について研究されています。
医学: 主に喘息や気管支炎などの呼吸器疾患の治療に使用されます。
科学的研究の応用
Clorprenaline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on and related pathways.
Medicine: Primarily used in the treatment of respiratory conditions like asthma and bronchitis.
Industry: Employed in the development of bronchodilator medications and other therapeutic agents
作用機序
クロルプレナリン塩酸塩は、気管支平滑筋細胞の表面にある β2-アドレナリン受容体 に結合することによって効果を発揮します。この結合は アデニル酸シクラーゼ 酵素を活性化し、 環状 AMP (cAMP) のレベルが上昇します。 cAMP レベルの上昇により、気管支平滑筋が弛緩し、気流が改善され、呼吸器症状が軽減されます .
類似の化合物との比較
類似の化合物
サルブタモール: 喘息の治療に使用される別の β2-アドレナリン受容体作動薬です。
テルブタリン: 機能が類似しており、気管支喘息やその他の呼吸器疾患に使用されます。
フェノテロール: 同様の用途を持つ β2-アドレナリン受容体作動薬です.
独自性
クロルプレナリン塩酸塩は、その特有の 化学構造 と 薬物動態 によって独特です。 β2-アドレナリン受容体に対する 結合親和性 が異なり、特定の治療的状況で特に効果的です .
生化学分析
Biochemical Properties
Clorprenaline Hydrochloride, a β2 adrenergic agonist, is used for the therapeutic treatment for bronchial asthma . It interacts with β2 adrenergic receptors, triggering a series of biochemical reactions that lead to the relaxation of smooth muscle in the airways .
Cellular Effects
The interaction of Clorprenaline Hydrochloride with β2 adrenergic receptors on the cell surface triggers intracellular signaling pathways, leading to the activation of adenylate cyclase . This results in an increase in cyclic AMP levels within the cell, which in turn activates protein kinase A, leading to a series of cellular effects including relaxation of smooth muscle cells in the airways .
Molecular Mechanism
Clorprenaline Hydrochloride exerts its effects at the molecular level by binding to β2 adrenergic receptors . This binding leads to a conformational change in the receptor, activating it and triggering the intracellular signaling cascade mentioned above .
Temporal Effects in Laboratory Settings
In laboratory settings, Clorprenaline Hydrochloride has been found to be stable under various conditions . A potential degradation product was found in basic conditions, while no degradation was observed in acidic, neutral, sunlight, oxidation, and thermal conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of clorprenaline hydrochloride involves the reaction of 2-chlorobenzyl chloride with isopropylamine to form 2-chlorobenzyl isopropylamine . This intermediate is then subjected to reduction using sodium borohydride to yield clorprenaline. The final step involves the hydrochloride salt formation by reacting clorprenaline with hydrochloric acid .
Industrial Production Methods
Industrial production of clorprenaline hydrochloride typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and quality control .
化学反応の分析
Types of Reactions
Clorprenaline hydrochloride undergoes various chemical reactions, including:
Oxidation: Clorprenaline can be oxidized under specific conditions to form degradation products.
Reduction: The reduction of clorprenaline hydrochloride can yield different intermediates depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like or .
Reduction: or .
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various degradation products and intermediates that can be further processed or analyzed for different applications .
類似化合物との比較
Similar Compounds
Salbutamol: Another β2-adrenergic receptor agonist used for asthma treatment.
Terbutaline: Similar in function, used for bronchial asthma and other respiratory conditions.
Fenoterol: A β2-adrenergic receptor agonist with similar applications.
Uniqueness
Clorprenaline hydrochloride is unique due to its specific chemical structure and pharmacokinetic properties . It has a distinct binding affinity for β2-adrenergic receptors, which makes it particularly effective in certain therapeutic contexts .
特性
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPUCRSKRHVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3811-25-4 (Parent) | |
| Record name | Clorprenaline hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046699 | |
| Record name | Clorprenaline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-90-0 | |
| Record name | Benzenemethanol, 2-chloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorprenaline hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | clorprenaline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clorprenaline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORPRENALINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34A8V28IT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


